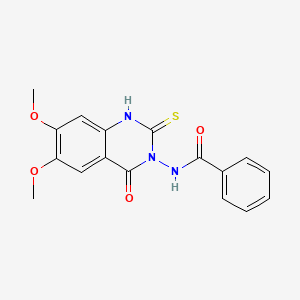
N-(6,7-dimethoxy-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives, including N-(6,7-dimethoxy-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide, often involves palladium-catalyzed cyclization-alkoxycarbonylation reactions. A study by Costa et al. (2004) describes an effective approach to synthesize quinazolin-2-ones via palladium-catalyzed cyclization of 2-(trimethylsilanyl)ethynylaniline amide derivatives (Costa et al., 2004). Additionally, reactions of anthranilamide with isocyanates have been explored as a facile synthesis method for quinazolin-5-one derivatives, offering insight into the versatility of synthetic routes for these compounds (Chern et al., 1988).
Mechanism of Action
Target of Action
The primary targets of MLS000539029 are yet to be identified. The compound’s interaction with specific proteins or receptors in the body determines its therapeutic effect
Mode of Action
The mode of action of MLS000539029 involves its interaction with its targets, leading to changes in cellular functions . The specifics of these interactions and the resulting changes are currently unknown and require further investigation.
Biochemical Pathways
The compound likely interacts with various biochemical pathways, leading to downstream effects that contribute to its therapeutic action . More research is needed to elucidate these pathways and their downstream effects.
Pharmacokinetics
The absorption, distribution, metabolism, excretion (ADME) properties of MLS000539029 are crucial for understanding its bioavailability . These properties determine how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted. The specifics of MLS000539029’s ADME properties are currently unknown and require further investigation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of MLS000539029 . These factors can include the physiological environment within the body, as well as external environmental factors. The specifics of how these factors influence MLS000539029’s action are currently unknown and require further investigation.
properties
IUPAC Name |
N-(6,7-dimethoxy-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-23-13-8-11-12(9-14(13)24-2)18-17(25)20(16(11)22)19-15(21)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,18,25)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQWJFMULPQCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7-dimethoxy-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4678200.png)
![N-(2,4-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4678208.png)
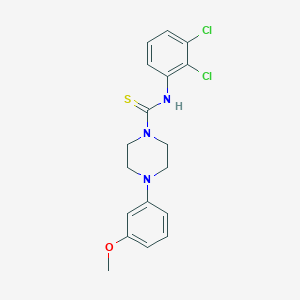

![2-chloro-4,5-difluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4678222.png)
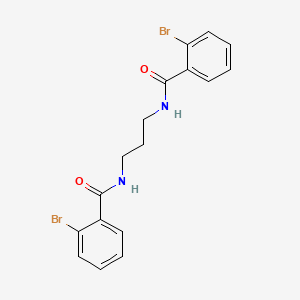
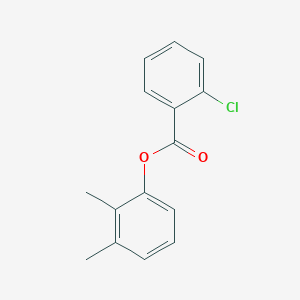
![N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4678249.png)
![N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4678257.png)

![5-(2-furylmethylene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4678265.png)
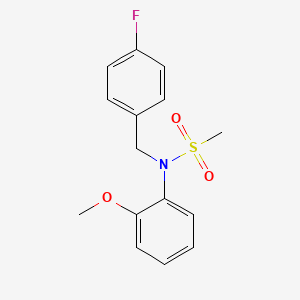
![2-{[5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4678283.png)
